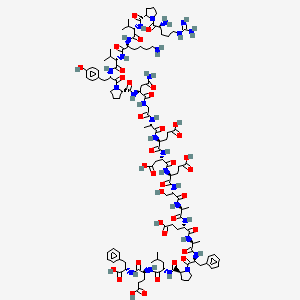![molecular formula C11H18ClNO B1292810 [1-(4-Propoxyphenyl)ethyl]amine hydrochloride CAS No. 860701-75-3](/img/structure/B1292810.png)
[1-(4-Propoxyphenyl)ethyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(4-Propoxyphenyl)ethyl]amine hydrochloride”, also known as PPEA hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It has a CAS Number of 860701-75-3 and a linear formula of C11 H17 N O . Cl H .
Molecular Structure Analysis
The InChI code for “[1-(4-Propoxyphenyl)ethyl]amine hydrochloride” is 1S/C11H17NO.ClH/c1-3-8-13-11-6-4-10(5-7-11)9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“[1-(4-Propoxyphenyl)ethyl]amine hydrochloride” is a solid at room temperature. It has a molecular weight of 215.72 .Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Crystal Structures
One area of research involving compounds similar to [1-(4-Propoxyphenyl)ethyl]amine hydrochloride is the spectroscopic characterization and crystal structures of cathinone derivatives. A study by Kuś et al. (2016) provided comprehensive chemical characterization of cathinone derivatives, including the use of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. This research is valuable for the identification of such compounds in forensic toxicology (Kuś, Kuś, Książek, Pieprzyca, & Rojkiewicz, 2016).
Asymmetric Synthesis in Pharmaceutical Chemistry
In the field of pharmaceutical chemistry, Sashikanth et al. (2013) developed an asymmetric synthesis of clopidogrel hydrogen sulfate using a Strecker reaction with a similar compound, [(1 S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride. This study is a significant contribution to the methods of synthesizing chiral drugs (Sashikanth, Raju, Somaiah, Rao, & Reddy, 2013).
Synthesis of Chiral Compounds
The synthesis of chiral compounds using [1-(4-Propoxyphenyl)ethyl]amine hydrochloride and related chemicals has been explored in various studies. For instance, Zhang et al. (2006) synthesized a chiral aminoalkylphenol starting from R-(-)-2-phenylglycine, demonstrating the utility of such compounds in creating new chiral materials (Zhang, Wang, Zhao, Wang, & Yang, 2006).
Synthesis and Biological Evaluation in Medicinal Chemistry
Another application is in the synthesis and biological evaluation of novel compounds for medicinal purposes. Pettit et al. (2003) reported the synthesis of an antineoplastic agent, including its hydrochloride form, demonstrating the role of these compounds in developing new therapeutic agents (Pettit, Anderson, Herald, Jung, Lee, & Hamel, 2003).
Drug Delivery and Pharmaceutical Development
In pharmaceutical development, especially in drug delivery systems, the use of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride derivatives has been explored. For example, Karimi et al. (2018) used tris(2-(2-formylphenoxy)ethyl)amine in the development of chitosan hydrogels for drug delivery, highlighting the compound's relevance in creating responsive materials for targeted drug release (Karimi, Rostaminejad, Rahimi, Khodadadi, Khanmohammadi, & Shahriari, 2018).
Enantioseparation and Chirality Analysis
Kobayashi et al. (2010) utilized a derivative of [1-(4-Propoxyphenyl)ethyl]amine for the enantioseparation of racemic amines, indicating its application in stereochemistry and the analysis of chiral compounds (Kobayashi, Maeda, Ando, & Saigo, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-propoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-8-13-11-6-4-10(5-7-11)9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZGTCXYKBXOJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648536 |
Source


|
| Record name | 1-(4-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Propoxyphenyl)ethyl]amine hydrochloride | |
CAS RN |
860701-75-3 |
Source


|
| Record name | 1-(4-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1292728.png)


![2-(Azidomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1292739.png)



![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)





